molecular formula C14H14FN3OS B5507053 3-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide

3-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No. B5507053
M. Wt: 291.35 g/mol
InChI Key: FMSZEMCLEURRKE-VMPITWQZSA-N
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Description

The compound "3-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide" likely exhibits interest due to its structural features, combining a fluorophenyl group, a thiadiazole ring, and an acrylamide moiety. Such molecules are often explored for their potential biological activities and unique chemical properties, though specifics on applications are excluded as per your request.

Synthesis Analysis

Synthesis of similar compounds generally involves condensation reactions under basic conditions, with specific reagents contributing to the desired structural features. For instance, compounds with complex aromatic systems and heterocycles might be synthesized through multi-step reactions involving cyclization and substitution reactions, potentially starting from simple precursors like fluorobenzene derivatives, isopropylated thiadiazoles, and acryloyl chloride for the acrylamide functionality (Kuticheva et al., 2015).

Scientific Research Applications

Protein Fluorescence Quenching

Acrylamide is a potent quencher of tryptophanyl fluorescence in proteins, a property that can be utilized to study protein structures and dynamics. The quenching mechanism involves physical contact between acrylamide and the excited state of tryptophan residues, providing insights into the exposure and environment of these residues within proteins. This method has applications in monitoring protein conformational changes and interactions with inhibitors, offering a valuable tool for biochemical and biophysical research (Eftink & Ghiron, 1976).

Supramolecular Chemistry

Acrylamide copolymers have been developed for their thermo- and pH-sensitive properties, with applications in supramolecular chemistry. For instance, copolymerization of N-(isopropyl)acrylamide with phenolphthalein-containing derivatives leads to materials that can undergo reversible color changes in response to temperature and pH variations. This feature is useful in creating smart materials for sensors, drug delivery systems, and environmental monitoring (Fleischmann & Ritter, 2013).

Polymer Science

The synthesis of optically active polyacrylamides bearing an oxazoline pendant demonstrates the influence of stereoregularity on chiroptical properties and chiral recognition. These materials have potential applications in chiral separation processes, optical devices, and as components in stereospecific catalysis (Lu et al., 2010).

Drug Delivery Systems

Poly(N-isopropyl acrylamide) is investigated for its thermoresponsive behavior, making it a candidate for controlled drug delivery systems. The controlled polymerization of N-isopropylacrylamide under specific conditions can yield polymers with precise molecular weights and structures, essential for creating drug delivery systems with tailored release profiles (Convertine et al., 2004).

Enhanced Oil Recovery

Acrylamide-based copolymers functionalized with imidazoline and sulfonate have shown promise in enhanced oil recovery. These copolymers exhibit excellent thickening properties, shear stability, and salt tolerance, making them suitable for increasing the efficiency of oil extraction processes (Gou et al., 2015).

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c1-9(2)13-17-18-14(20-13)16-12(19)8-5-10-3-6-11(15)7-4-10/h3-9H,1-2H3,(H,16,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSZEMCLEURRKE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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